molecular formula C18H18N4O2 B2719523 N-(3-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1105215-01-7

N-(3-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2719523
CAS No.: 1105215-01-7
M. Wt: 322.368
InChI Key: LBCHAVDPKQYAEE-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels highly expressed in the brain and kidney, and their dysregulation is implicated in a range of pathological conditions. In neurological research, this compound is a critical tool for investigating the role of TRPC5 in anxiety and depression-related behaviors , as inhibition of TRPC5 in specific amygdala neurons has been shown to produce anxiolytic-like effects. In the field of oncology, this inhibitor is utilized to study its effects on cancer cell proliferation and migration, particularly in cancers where TRPC5 expression is upregulated. A 2023 publication identified this specific compound as one of the most potent and selective TRPC5 inhibitors characterized , highlighting its value in dissecting channel function. Its research utility extends to renal physiology and disease models, where TRPC5 is involved in podocyte injury and proteinuric kidney diseases. By selectively blocking TRPC5-mediated calcium entry, this carboxamide derivative enables researchers to elucidate novel signaling pathways and validate TRPC5 as a therapeutic target for multiple disorders.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-13-6-8-15(9-7-13)22-12-17(20-21-22)18(23)19-11-14-4-3-5-16(10-14)24-2/h3-10,12H,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCHAVDPKQYAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Attachment of the benzyl and phenyl groups: The 3-methoxybenzyl and 4-methylphenyl groups are introduced through nucleophilic substitution reactions.

    Formation of the carboxamide group: This is typically done by reacting the triazole derivative with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carboxamide group can produce an amine derivative.

Scientific Research Applications

N-(3-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a probe for studying biological processes involving triazole derivatives.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The methoxybenzyl and methylphenyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s triazole-carboxamide scaffold is shared with several derivatives, but variations in substituents critically influence physicochemical and biological properties:

Compound R1 (1-position) R2 (4-position carboxamide) Key Features
N-(3-Methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl 3-Methoxybenzyl Balanced lipophilicity; methoxy group may enhance blood-brain barrier penetration .
N-(2-Chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide (Z995908944) m-Tolyl (3-methylphenyl) 2-Chloro-6-fluorobenzyl Electron-withdrawing substituents (Cl, F) increase polarity; 50% synthetic yield.
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl 2,5-Dichlorophenyl Amino group enhances hydrogen bonding; potent antiproliferative activity (renal cancer).
N-(4-Fluoro-2-methylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 4-Fluorobenzyl 4-Fluoro-2-methylphenyl Fluorine atoms improve metabolic stability; selective kinase inhibition.
5-(1,2-Dithiolan-3-yl)-N-((1-(3-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl) pentanamide 3-Methoxybenzyl Pentanamide-dithiolane Exhibits BuChE inhibition (IC₅₀ = 8.4 µM), comparable to galantamine .

Key Observations :

  • Substituent Impact on Bioactivity : The 4-methylphenyl group (common in ) is associated with antiproliferative activity, while the 3-methoxybenzyl group (as in the target compound and ) may enhance CNS-targeted effects due to improved lipophilicity.
  • Electron-Withdrawing Groups : Halogens (Cl, F) in increase polarity and metabolic stability but may reduce cell permeability compared to methoxy groups.
  • Amino Modifications: 5-Amino-substituted triazoles (e.g., ) show enhanced hydrogen-bonding capacity, critical for target engagement in anticancer applications.

Yield Comparison :

  • High yields (70–95%) are achievable in structurally complex derivatives (e.g., capsaicinoid-triazole hybrids) via optimized recrystallization .
Spectroscopic Characterization

Common Analytical Techniques :

  • IR Spectroscopy : Carboxamide C=O stretches appear at ~1685 cm⁻¹ (consistent with ).
  • NMR : Aromatic protons in the 7.0–8.5 ppm range (1H NMR) and triazole carbons at ~145–150 ppm (13C NMR) .
  • Mass Spectrometry : ESI-MS and HRMS confirm molecular ion peaks (e.g., [M+H]+ = 345.1 for ).

Biological Activity

N-(3-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazole derivatives. This class of compounds is recognized for its diverse biological activities, making it a subject of significant interest in medicinal chemistry. This article explores the biological activity of this specific triazole derivative, examining its potential therapeutic applications, mechanisms of action, and comparative efficacy against various diseases.

Chemical Structure and Synthesis

The compound features a triazole ring substituted with a 3-methoxybenzyl group and a 4-methylphenyl group. The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a well-established method for forming triazoles. This multi-step process ensures the formation of the desired triazole structure with specific substitutions that enhance its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. A comparative analysis indicates that certain triazole derivatives can induce apoptosis and cell cycle arrest in cancer cells.

CompoundCell LineIC50 (µM)Mechanism of Action
4aA5492.97Induces apoptosis; decreases mitochondrial membrane potential
4bA5494.78Inhibits cell proliferation; ROS production
This compoundJurkat T-cellsTBDInduces DNA damage; apoptosis

This table summarizes some findings related to similar compounds and their biological activity.

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit key pathways involved in cancer cell survival or proliferation.

Comparative Studies

Comparative studies have shown that triazole derivatives often outperform traditional chemotherapeutics in terms of selectivity and efficacy. For instance:

  • Triazole Derivatives vs. Doxorubicin : Some triazole compounds demonstrate comparable or superior potency against leukemia cell lines when compared to doxorubicin.
  • Selectivity Index : The selective index (SI) for certain derivatives indicates a favorable therapeutic window, suggesting lower toxicity to normal cells compared to cancer cells.

Case Studies

Several case studies have focused on the biological activity of triazole derivatives:

  • Study on Antiproliferative Activity : A study evaluated various N-(substituted phenyl)-1H-1,2,3-triazole-4-carboxamides against different leukemia cell lines. The results indicated that some derivatives not only inhibited cell growth but also induced morphological changes typical of apoptosis.
  • In Vivo Studies : Animal models treated with selected triazole derivatives showed reduced tumor growth compared to control groups. These findings support the potential use of these compounds in therapeutic applications.

Q & A

Q. Table 1: Comparative Bioactivity of Triazole Derivatives

Compound IDAnticancer (MCF-7 IC50_{50}, μM)Antimicrobial (S. aureus MIC, μg/mL)LogP
Parent Compound12.428.53.2
4-Chlorophenyl Analog8.915.23.8
3-Methoxybenzyl-Free Analog>50>1002.1

Q. Table 2: Crystallographic Data Refinement Parameters

ParameterValue
Space GroupP212_1/c
R-factor0.042
Twinning Fraction0.32
Disorder ModelingPART 0.55/0.45

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